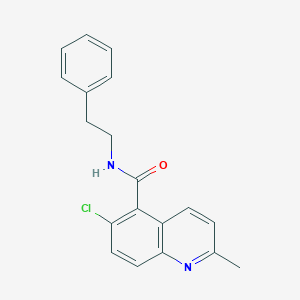

5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)-

Description

The compound 5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- features a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 2, and a carboxamide group at position 5 linked to a 2-phenylethyl moiety. This structure combines aromatic (quinoline and phenyl) and aliphatic (methyl and phenylethyl) components, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

836611-98-4 |

|---|---|

Molecular Formula |

C19H17ClN2O |

Molecular Weight |

324.8 g/mol |

IUPAC Name |

6-chloro-2-methyl-N-(2-phenylethyl)quinoline-5-carboxamide |

InChI |

InChI=1S/C19H17ClN2O/c1-13-7-8-15-17(22-13)10-9-16(20)18(15)19(23)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) |

InChI Key |

PXFQSPCEISBBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Synthesis and Functionalization

The quinoline core with 6-chloro and 2-methyl substituents is typically prepared via classical quinoline synthesis methods such as the Skraup or Friedländer synthesis, starting from appropriately substituted anilines or anthranilic acids. For example, 6-chloro-2-methylquinoline derivatives can be synthesized by cyclization of 2-amino-4-chlorobenzaldehyde with acetone or other methyl ketones under acidic conditions.

Literature reports the use of commercially available anthranilic acid derivatives as starting materials, which are then functionalized to yield quinoline intermediates bearing carboxylic acid groups at position 5 or 3 depending on the route.

Introduction of the Carboxamide Group at Position 5

The carboxamide group is generally introduced by converting the corresponding quinoline-5-carboxylic acid derivative into an activated intermediate such as an acid chloride or benzotriazolyl ester, followed by reaction with an amine.

- Activation of the carboxylic acid group is commonly achieved using reagents like oxalyl chloride or thionyl chloride to form the acid chloride intermediate.

- Alternatively, coupling agents such as N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) can be used to form active esters for subsequent amidation.

N-Substitution with 2-Phenylethyl Amine

The amide nitrogen substitution with a 2-phenylethyl group is performed by reacting the activated quinoline-5-carboxylic acid derivative with 2-phenylethylamine under controlled conditions.

- This step typically involves the nucleophilic attack of 2-phenylethylamine on the acid chloride or activated ester intermediate.

- Reaction conditions often include mild heating in solvents such as dichloromethane or dimethylformamide (DMF) with bases like triethylamine to neutralize the generated acid.

- Purification is achieved by crystallization or chromatographic methods.

Representative Preparation Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Synthesis of 6-chloro-2-methylquinoline-5-carboxylic acid | Cyclization of 2-amino-4-chlorobenzaldehyde with acetone under acidic catalysis | 60-75 | Established quinoline synthesis methods |

| 2. Activation of carboxylic acid to acid chloride | Oxalyl chloride (1.1 eq), dichloromethane, room temperature, 10 min | 85-90 | Acid chloride intermediate used immediately |

| 3. Amidation with 2-phenylethylamine | 2-Phenylethylamine (1.2 eq), triethylamine (1.5 eq), dichloromethane, 0-25°C, 30 min | 70-80 | Controlled temperature to avoid side reactions |

| 4. Purification | Recrystallization from suitable solvents or silica gel chromatography | - | Yields depend on purity requirements |

Additional Notes on Reaction Optimization

- Use of coupling agents such as HOBt and DCC can improve amidation yields and reduce side products by forming active esters, especially when acid chlorides are unstable or difficult to isolate.

- The presence of electron-withdrawing chlorine at position 6 can influence reactivity and selectivity during amidation.

- Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF or dichloromethane are preferred.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry ensure product identity and purity.

Summary Table of Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Quinoline carboxamides with halogen and aromatic substituents have demonstrated significant antimicrobial properties. For example, N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (e.g., compounds 6a-n) exhibit moderate to excellent antibacterial and antifungal activity . Key structural differences include:

- Substituent position : The target compound’s carboxamide is at position 5, whereas analogues in feature substitutions at position 3.

- Phenylethyl vs. dichlorophenyl : The 2-phenylethyl group in the target compound may increase lipophilicity, improving membrane permeability compared to the dichlorophenyl group .

Quinoline Derivatives with Aromatic Side Chains

2-Phenylquinoline-4-carboxyl chloride derivatives () highlight the role of substituent type on physical properties:

- Melting points: Derivatives like N'N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine exhibit high melting points (>300°C), suggesting strong intermolecular interactions due to rigid aromatic systems .

- Reactivity : The carboxyl chloride group in these derivatives enables condensation reactions with amines or alcohols, a feature absent in the target compound’s carboxamide group.

Thienoquinoline Carboxamides

N-(5-chloro-2-methoxyphenyl)-6-methylthieno[2,3-b]quinoline-2-carboxamide () replaces the quinoline benzene ring with a thiophene ring, forming a fused thienoquinoline system. Differences include:

- Electronic effects : The thiophene ring may alter electron distribution, affecting binding to biological targets.

- Solubility : Thiophene’s lower aromaticity compared to benzene could reduce hydrophobicity .

Toxicity and Structural Sensitivity

demonstrates that minor structural changes, such as the presence of a 2-phenylethyl group versus a benzyl group in isothiocyanates (ITCs), can drastically alter toxicity. For example, 2-phenylethyl ITC is five times more toxic than benzyl ITC due to the additional CH₂ group enhancing bioavailability . By analogy, the 2-phenylethyl group in the target compound might influence its pharmacokinetic profile compared to simpler phenyl-substituted analogues.

Data Tables

Table 1: Structural and Functional Comparison of Quinoline Carboxamides

Table 2: Impact of Substituents on Physicochemical Properties

Research Findings and Insights

- Antimicrobial Potential: The target compound’s phenylethyl group may enhance penetration into microbial membranes compared to polar triazine-containing analogues .

- Toxicity Considerations : Structural parallels with 2-phenylethyl ITC suggest the need for toxicity assays to evaluate environmental or cellular impacts .

- Analytical Challenges: Like 2-(2-phenylethyl)chromones in agarwood (–6), the target compound’s GC-MS analysis may show fragmentation between the quinoline and phenylethyl moieties, aiding identification .

Biological Activity

5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- is a compound that has garnered attention for its potential biological activities. Characterized by its molecular formula and an average molecular weight of approximately 324.81 g/mol, this compound features a quinoline ring structure, which is known to influence its biological properties significantly .

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its reactivity and biological activity. The presence of the chloro and methyl groups, along with the phenylethyl substituent, enhances its interaction with biological targets. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that 5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)- may exhibit a variety of biological activities:

- Antimicrobial Activity : Compounds with similar quinoline structures have been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and mycobacterial species .

- Anticancer Potential : Research on related quinoline derivatives has highlighted their cytotoxic effects on cancer cell lines. The mechanism often involves interference with cellular processes such as DNA replication and cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. A comparative analysis of similar compounds reveals insights into how modifications can enhance or diminish activity:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Chloroquinoline | Quinoline derivative | Exhibits antimicrobial properties |

| 4-Aminoquinoline | Amino-substituted quinoline | Known for antimalarial activity |

| 2-Methylquinolin-4-carboxylic acid | Carboxylic acid derivative | Displays anti-inflammatory effects |

These comparisons underscore the potential of 5-Quinolinecarboxamide, particularly regarding its specific substituents that may enhance its biological activity compared to others in the same class.

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on various quinoline derivatives found that certain compounds exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid. While specific data on 5-Quinolinecarboxamide is limited, the promising results for related compounds suggest potential efficacy against mycobacterial infections .

- Cytotoxicity in Cancer Cells : Related studies have demonstrated that quinoline derivatives can induce significant cytotoxicity in cancer cell lines such as colorectal cancer cells (HCT116). For instance, compounds were shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, indicating a mechanism that could be relevant for 5-Quinolinecarboxamide .

Future Directions

Further research is essential to fully elucidate the biological mechanisms of 5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)-. This includes:

- In vitro Studies : Conducting detailed assays to assess cytotoxicity across various cancer cell lines.

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific enzymes or receptors involved in disease processes.

- Structure Optimization : Exploring modifications to enhance solubility and bioavailability while maintaining or improving biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.